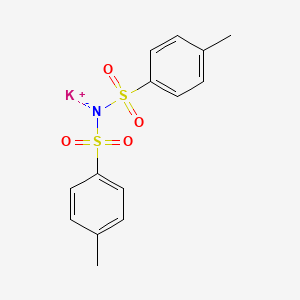
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt is a chemical compound with the molecular formula C14H15NO4S2K. It is a derivative of benzenesulfonamide, characterized by the presence of two methyl groups and a potassium salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt typically involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of carbonic anhydrase enzymes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: The parent compound with a simpler structure.
4-Methylbenzenesulfonamide: A derivative with a single methyl group.
N-(4-Methylphenyl)benzenesulfonamide: A similar compound with a different substitution pattern.
Uniqueness
Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-, potassium salt is unique due to its dual methyl substitution and potassium salt form, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in enzyme inhibition studies and as a reagent in organic synthesis .
Propiedades
Número CAS |
97888-41-0 |
|---|---|
Fórmula molecular |
C14H15KNO4S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
potassium;bis-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C14H15NO4S2.K/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14;/h3-10,15H,1-2H3; |
Clave InChI |
CURCBTAIHBGTHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=C(C=C2)C.[K+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C.[K] |
Key on ui other cas no. |
97888-41-0 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















